N-(2,3-dihydro-1H-inden-2-yl)-N,3-dimethyl-5-sulfamoylthiophene-2-carboxamide
Description
N-(2,3-dihydro-1H-inden-2-yl)-N,3-dimethyl-5-sulfamoylthiophene-2-carboxamide is a complex organic compound that features a unique combination of an indene moiety, a thiophene ring, and a sulfonamide group
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-N,3-dimethyl-5-sulfamoylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-10-7-14(23(17,20)21)22-15(10)16(19)18(2)13-8-11-5-3-4-6-12(11)9-13/h3-7,13H,8-9H2,1-2H3,(H2,17,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZJIMGTDBMYDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)S(=O)(=O)N)C(=O)N(C)C2CC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-N,3-dimethyl-5-sulfamoylthiophene-2-carboxamide typically involves multi-step organic synthesis. One common approach includes:
Formation of the Indene Moiety: Starting from commercially available indanone, the indene moiety can be synthesized through a series of reduction and cyclization reactions.
Thiophene Ring Formation: The thiophene ring is often introduced via a cyclization reaction involving sulfur-containing precursors.
Sulfonamide Introduction: The sulfonamide group is typically introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an amine group.
Final Coupling: The final step involves coupling the indene and thiophene moieties through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the indene moiety, potentially converting them to alcohols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions may use reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives of the indene moiety.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-(2,3-dihydro-1H-inden-2-yl)-N,3-dimethyl-5-sulfamoylthiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its unique structural features.
Biological Studies: The compound is used in studies exploring enzyme inhibition, particularly targeting enzymes involved in inflammation and cancer progression.
Material Science: Its unique electronic properties make it a candidate for use in organic electronics and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)-N,3-dimethyl-5-sulfamoylthiophene-2-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity.
Signal Transduction Pathways: It may interfere with signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1H-inden-2-yl)-N-methyl-5-sulfamoylthiophene-2-carboxamide
- N-(2,3-dihydro-1H-inden-2-yl)-N,3-dimethyl-5-sulfamoylbenzamide
Uniqueness
N-(2,3-dihydro-1H-inden-2-yl)-N,3-dimethyl-5-sulfamoylthiophene-2-carboxamide is unique due to the specific combination of its functional groups, which confer distinct electronic and steric properties. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, potentially leading to novel therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
